Home > Products > Screening Compounds P55936 > Leucyl-arginyl-prolyl-glycinamide
Leucyl-arginyl-prolyl-glycinamide - 38482-71-2

Leucyl-arginyl-prolyl-glycinamide

Catalog Number: EVT-15276549
CAS Number: 38482-71-2
Molecular Formula: C19H36N8O4
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucyl-arginyl-prolyl-glycinamide is a tetrapeptide composed of four amino acids: leucine, arginine, proline, and glycine. This compound is notable for its unique sequence and structural properties, which can influence its biological activities and applications in various fields such as pharmacology and biochemistry. The presence of both L- and D-amino acids in some derivatives enhances its stability and bioactivity, making it an interesting subject of study in peptide research.

Source and Classification

Leucyl-arginyl-prolyl-glycinamide is classified under medicinal preparations containing peptides, specifically those with sequences comprising up to 20 amino acids. It falls within the category of bioactive compounds due to its potential interactions with biological systems, particularly in modulating neurotransmission and influencing physiological responses related to stress and pain management .

Synthesis Analysis

Methods

The synthesis of leucyl-arginyl-prolyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

  1. Resin Preparation: A solid support resin is activated for amino acid attachment.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide chain through coupling reactions.
  3. Deprotection: Protective groups are removed to allow for further coupling.
  4. Cleavage: The completed peptide is cleaved from the resin.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. This method allows for high yields and purity of the synthesized peptides.

Molecular Structure Analysis

Structure

Leucyl-arginyl-prolyl-glycinamide has a specific sequence that combines both hydrophobic (leucine) and polar (arginine) amino acids along with proline and glycine, contributing distinct steric and electronic properties. The molecular formula for leucyl-arginyl-prolyl-glycinamide is C19H30N6O4C_{19}H_{30}N_{6}O_{4}, indicating a relatively small molecular weight typical of peptides.

Data

  • Molecular Weight: Approximately 402.5 g/mol
  • Molecular Formula: C19H30N6O4C_{19}H_{30}N_{6}O_{4}
  • Amino Acid Sequence: Leu-Arg-Pro-Gly
Chemical Reactions Analysis

Leucyl-arginyl-prolyl-glycinamide can undergo various chemical reactions typical of peptides, including:

  1. Hydrolysis: The peptide bond can be cleaved by water in the presence of acids or bases.
  2. Oxidation: Oxidative modifications may occur at specific side chains, particularly involving sulfur-containing residues if present.
  3. Reduction: Reduction reactions can modify disulfide bonds or other functional groups.

These reactions are often influenced by environmental conditions such as pH and temperature, which can affect the stability and activity of the peptide.

Mechanism of Action

Leucyl-arginyl-prolyl-glycinamide exhibits various biological activities primarily due to its ability to interact with specific receptors in biological systems. Research indicates that this peptide may modulate neurotransmission by influencing dopaminergic signaling pathways, which are crucial in mood regulation and reward mechanisms. Interaction studies often examine how structural modifications affect binding affinities and biological activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally colorless crystalline solids.
  • Melting Point: High melting points typical of peptides.
  • Solubility: Soluble in water; solubility varies with organic solvents depending on side chains.

Chemical Properties

Applications

Leucyl-arginyl-prolyl-glycinamide has several applications:

  1. Pharmacology: Its unique sequence contributes to its potential as a bioactive compound in therapeutic contexts, particularly in modulating neurotransmission.
  2. Biochemistry Research: Studies focus on its interactions with various biological targets, including dopamine receptors.
  3. Therapeutic Development: Investigated for potential roles in mood regulation, stress response modulation, and pain management.

Research continues to explore the implications of leucyl-arginyl-prolyl-glycinamide's structure on its biological activity, paving the way for potential therapeutic applications .

Introduction to Leucyl-Arginyl-Prolyl-Glycinamide in Neuroendocrine Research

Biological Significance as a Luteinizing Hormone-Releasing Hormone (LHRH) Degradation Product

The primary recognized origin of Leu-Arg-Pro-Gly-NH₂ is the enzymatic processing of LHRH. Prolyl endopeptidase (PEP; EC 3.4.21.26), also known as prolyl oligopeptidase, is the key enzyme responsible for its generation. PEP cleaves the Pro⁹-Gly¹⁰-NH₂ bond within the LHRH decapeptide structure, resulting in the liberation of two fragments: the N-terminal nonapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-OH, often termed des-Gly¹⁰-NH₂ LHRH) and the C-terminal tetrapeptide Leu-Arg-Pro-Gly-NH₂ [6] [2]. This cleavage is a major pathway for the enzymatic inactivation of LHRH within the brain and potentially in the pituitary portal circulation, contributing to the termination of its gonadotropin-releasing signal [6].

Table 1: Enzymatic Cleavage of LHRH Yielding Leu-Arg-Pro-Gly-NH₂

EnzymeCleavage Site in LHRHProducts GeneratedFunctional ConsequenceReference
Prolyl Endopeptidase (PEP)Pro⁹-Gly¹⁰-NH₂ bondN-terminal nonapeptide (1-9) + Leu-Arg-Pro-Gly-NH₂ (7-10)Primary inactivation pathway for LHRH [6]
Other PeptidasesVarious (e.g., Tyr⁵-Gly⁶, Gly⁶-Leu⁷)Smaller fragments (e.g., 1-5, 6-10, 1-6, 7-10)Contribute to overall degradation rate [10]

Research demonstrates that PEP activity towards LHRH is highly temperature-dependent and influenced by pH. Studies characterizing LHRH degradation products identified Leu-Arg-Pro-Gly-NH₂ as a major fragment formed under physiological conditions (pH ~6.5, 37°C) [10]. The kinetics of Leu-Arg-Pro-Gly-NH₂ formation correlate directly with the loss of intact LHRH and its biological activity (gonadotropin release) [6]. While the primary significance of Leu-Arg-Pro-Gly-NH₂ generation lies in terminating the LHRH signal, the potential biological activity of the fragment itself, or the N-terminal nonapeptide, remains an area of investigation. Some studies suggest the nonapeptide (des-Gly¹⁰-NH₂ LHRH) may retain weak agonistic activity or act as a partial antagonist under certain conditions, highlighting the potential functional complexity arising from LHRH degradation [6]. The identification and quantification of Leu-Arg-Pro-Gly-NH₂, therefore, serve not only as a marker for PEP activity but also potentially as an indicator of LHRH turnover within neuroendocrine tissues.

Role in Hypothalamic-Pituitary-Gonadal Axis Modulation

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulator of mammalian reproduction, governed by pulsatile GnRH/LHRH secretion from hypothalamic neurons into the pituitary portal system [7]. This pulsatile signal is essential for stimulating the synthesis and release of gonadotropins (LH and FSH) from the anterior pituitary, which in turn drive gonadal steroidogenesis and gametogenesis [3] [7]. The precise frequency and amplitude of GnRH pulses are critical determinants of gonadotropin subunit gene expression (e.g., LHβ, FSHβ) and secretion [3]. Consequently, mechanisms regulating GnRH bioavailability, including its degradation, are crucial for axis function.

Leu-Arg-Pro-Gly-NH₂, as a direct product of GnRH degradation by PEP, represents a physiological endpoint of GnRH signaling. Its presence signifies the local inactivation of GnRH within the hypothalamic-pituitary microenvironment. While the tetrapeptide itself has not been shown to directly stimulate or inhibit gonadotropin release in classical bioassays, its generation is intrinsically linked to the modulation of GnRH signal duration and intensity. Alterations in PEP activity, and consequently in the rate of Leu-Arg-Pro-Gly-NH₂ generation, could theoretically influence the amplitude and/or duration of the GnRH pulse perceived by pituitary gonadotropes, thereby modulating gonadotropin output [6] [2]. Furthermore, the HPG axis is subject to complex regulation by upstream neural networks involving kisspeptin (stimulatory) and RFRP-3 (inhibitory) neurons [3]. Although direct evidence linking Leu-Arg-Pro-Gly-NH₂ to the modulation of these neurons is currently lacking, the potential exists for peptide fragments to influence neuronal excitability or neuropeptide release within these circuits. The interplay between GnRH degradation fragments like Leu-Arg-Pro-Gly-NH₂ and other regulatory peptides (e.g., kisspeptin, RFRP-3, neurosteroids like neuroprogestins) represents an unexplored layer of complexity in HPG axis fine-tuning. Understanding the dynamics of Leu-Arg-Pro-Gly-NH₂ formation in relation to physiological states (e.g., puberty, estrous cycle, stress-induced suppression) could provide further insights into its contextual role within the axis.

Comparative Analysis with Related Neuropeptides (e.g., PLG, MIF-1)

Leu-Arg-Pro-Gly-NH₂ belongs to a broader category of small, biologically active neuropeptides and fragments. Comparing its properties and potential actions with related peptides highlights both similarities and unique aspects.

  • Prolyl-Leucyl-Glycinamide (PLG; MIF-1): PLG (Pro-Leu-Gly-NH₂), historically termed Melanotropin Release-Inhibiting Factor-1 (MIF-1), is perhaps the most relevant comparator. Like Leu-Arg-Pro-Gly-NH₂, PLG is a C-terminal tripeptide fragment, derived from oxytocin (Cleaved from Cys⁶-Tyr⁷-Ile⁸-Gln⁹-Asn¹⁰-Cys¹¹-Pro¹²-Leu¹³-Gly¹⁴-NH₂) via enzymatic processing [8]. Mass spectrometry studies reveal PLG is endogenously present in the brain, with the highest concentration in the hypothalamus (~930 fg/μg protein), but also detectable in striatum, thalamus, and hippocampus [8]. Functionally, PLG exhibits significant neuroactivity distinct from Leu-Arg-Pro-Gly-NH₂'s primary association with LHRH termination. PLG has been extensively studied for its effects on dopaminergic systems, including potentiation of L-DOPA and apomorphine effects in models relevant to Parkinson's disease and modulation of dopamine receptor interactions [4]. Furthermore, PLG and its metabolites (e.g., Leu-Gly-NH₂, but not Pro-Leu-OH or Leu-Gly-OH) have been shown to inhibit the development of tolerance to the analgesic effects of morphine [1]. While both peptides are degradation products, PLG demonstrates diverse, potent neuromodulatory activities beyond signaling termination, whereas Leu-Arg-Pro-Gly-NH₂'s primary documented role remains within LHRH inactivation, though its full biological profile may be incompletely characterized.

  • Other Proline-Containing Peptides: Leu-Arg-Pro-Gly-NH₂ shares the C-terminal Pro-Gly-NH₂ motif with Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH₂). This motif can be a recognition site for specific peptidases or potentially receptors. However, TRH itself is a potent hypophysiotropic hormone, not primarily a degradation fragment. Other proline-containing neuropeptides like substance P or neurotensin are also substrates for PEP [2], generating various fragments, but Leu-Arg-Pro-Gly-NH₂ is specifically defined by its origin from LHRH.

Table 2: Comparative Profile of Leu-Arg-Pro-Gly-NH₂ and Related Neuropeptides

CharacteristicLeu-Arg-Pro-Gly-NH₂ (LHRH 7-10)Pro-Leu-Gly-NH₂ (PLG/MIF-1)Gonadotropin-Releasing Hormone (LHRH/GnRH)
OriginDegradation fragment of LHRHDegradation fragment of OxytocinSynthesized de novo in hypothalamic neurons
Primary Enzyme Responsible for GenerationProlyl Endopeptidase (PEP)Thiol-activated peptidase(s) (e.g., from OT: Cys⁶-Tyr⁷ bond cleavage)N/A (Precursor processing)
Core Biological RoleLHRH inactivation markerDiverse neuromodulationStimulate LH/FSH secretion
Key Documented ActionsTermination of LHRH signaling- Inhibits MSH release (historical) - Modulates dopamine systems - Inhibits morphine tolerance developmentPulsatile stimulation of gonadotropin synthesis & release
Receptor MechanismLargely unknownModulates dopamine D2 receptor conformationBinds GnRH Receptor (GPCR) on gonadotropes
Brain Distribution (Example)Presumed hypothalamic (site of LHRH degradation)Hypothalamus (highest), Striatum, Thalamus, Hippocampus, CortexHypothalamus (preoptic, arcuate nuclei)
Concentration (Mouse Brain)Not quantified in available literatureHypothalamus: ~930 fg/μg protein Cortex: ~22 fg/μg proteinNot applicable (released into portal blood)

Properties

CAS Number

38482-71-2

Product Name

Leucyl-arginyl-prolyl-glycinamide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

Molecular Formula

C19H36N8O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C19H36N8O4/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24)/t12-,13-,14-/m0/s1

InChI Key

JQESMPDJSXFGSA-IHRRRGAJSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.